N-(2,3-dimethylphenyl)-2-[9-(4-fluorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetamide
Description
This compound features a complex heterocyclic framework comprising pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine, substituted at position 9 with a 4-fluorophenyl group and at position 2 with an N-(2,3-dimethylphenyl)acetamide moiety.
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[11-(4-fluorophenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN6O2/c1-14-4-3-5-18(15(14)2)25-21(31)13-30-23(32)28-10-11-29-20(22(28)27-30)12-19(26-29)16-6-8-17(24)9-7-16/h3-12H,13H2,1-2H3,(H,25,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXBSMMNUTVJEOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CN2C(=O)N3C=CN4C(=CC(=N4)C5=CC=C(C=C5)F)C3=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
N-(2,3-dimethylphenyl)-2-[9-(4-fluorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions would depend on the specific functional groups present in the compound. For example, oxidation reactions might involve reagents like potassium permanganate or chromium trioxide, while reduction reactions could use reagents such as lithium aluminum hydride or sodium borohydride. Substitution reactions might involve nucleophiles or electrophiles, depending on the nature of the substituent being replaced .
Scientific Research Applications
N-(2,3-dimethylphenyl)-2-[9-(4-fluorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetamide has a wide range of scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology, it may serve as a probe to study various biochemical pathways. In medicine, it could be investigated for its potential therapeutic effects, possibly acting as a lead compound for drug development. In industry, it might be used in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of N-(2,3-dimethylphenyl)-2-[9-(4-fluorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetamide involves its interaction with specific molecular targets and pathways. While detailed information about its mechanism is not available, it is likely that the compound exerts its effects by binding to certain proteins or enzymes, thereby modulating their activity. This interaction could lead to changes in cellular processes, ultimately resulting in the observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Frameworks
The target compound’s pyrazolo-triazolo-pyrazine core distinguishes it from related derivatives:
- F-DPA (N,N-Diethyl-2-(2-(4-fluorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide): Features a pyrazolo[1,5-a]pyrimidine core, lacking the triazole ring.
- Example 83 (): Contains a pyrazolo[3,4-d]pyrimidine fused to a chromenone system.
- Compound 12 (): A triazolo[4,3-a]pyrazine derivative with an acetamide substituent. The absence of a pyrazole ring alters electron distribution, affecting binding kinetics .
Substituent Effects
Research Findings and Implications
- Fluorine Effects : The 4-fluorophenyl group in the target compound and F-DPA enhances metabolic stability and binding affinity via hydrophobic and electrostatic interactions .
- Acetamide Variations : N-(2,3-dimethylphenyl)acetamide in the target compound offers a balance between lipophilicity and steric hindrance compared to diethyl (F-DPA) or fluorobenzyl () groups .
- Therapeutic Potential: Structural similarities to triazolo-pyrazine antioxidants () suggest possible radical-scavenging activity, warranting further study .
Biological Activity
N-(2,3-dimethylphenyl)-2-[9-(4-fluorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.
Chemical Structure and Properties
The compound is characterized by a complex molecular structure that integrates multiple heterocyclic rings. Its molecular formula is with a molecular weight of 413.5 g/mol. The IUPAC name reflects its intricate design, which includes a dimethylphenyl group and a fluorophenyl moiety.
| Property | Value |
|---|---|
| Molecular Formula | C22H24FN5O |
| Molecular Weight | 413.5 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. It is believed to act on specific G-protein coupled receptors (GPCRs) and may influence signaling pathways involved in cellular proliferation and apoptosis. The presence of multiple functional groups allows it to engage in diverse interactions with biological macromolecules.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. For instance:
- Cell Line Studies : In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HTC-116) cell lines. The compound exhibited IC50 values indicating effective inhibition of cell growth.
- Mechanistic Insights : Molecular docking studies suggest that the compound binds to the active sites of key enzymes involved in cancer metabolism, such as EGFR and VEGFR , potentially inhibiting their activity and leading to reduced tumor proliferation.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Bacterial Inhibition : Preliminary tests indicate that it exhibits bactericidal effects against both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell wall synthesis.
- Fungal Activity : In vitro assessments have shown efficacy against common fungal pathogens, suggesting potential applications in treating opportunistic infections.
Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry investigated the anticancer activity of this compound. Researchers treated MCF-7 cells with varying concentrations and observed a dose-dependent decrease in cell viability. The study concluded that the compound could serve as a lead for developing new anticancer agents.
Study 2: Antimicrobial Properties
Another research effort focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. Results indicated that it inhibited bacterial growth at concentrations lower than those required for traditional antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
